(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone or aldehyde.
Thiazolidinone Formation: The thiazolidinone core is formed by the reaction of a thiourea derivative with a haloketone.
Final Coupling: The final step involves the condensation of the pyrazole derivative with the thiazolidinone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation typically yields sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: Substitution reactions yield various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins allows it to modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-[(3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the mesityl group, which can enhance its lipophilicity and potentially improve its ability to penetrate cell membranes. This structural feature may contribute to its enhanced biological activity and specificity.
This compound’s unique combination of structural features and biological activities makes it a valuable subject of study in various scientific fields.
Properties
CAS No. |
623933-12-0 |
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Molecular Formula |
C26H27N3OS2 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3OS2/c1-6-19(5)29-25(30)22(32-26(29)31)14-20-15-28(21-10-8-7-9-11-21)27-24(20)23-17(3)12-16(2)13-18(23)4/h7-15,19H,6H2,1-5H3/b22-14- |
InChI Key |
IEUPTAVCTLOQNB-HMAPJEAMSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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